molecular formula C7H13F3N2 B3199621 [1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanamine CAS No. 1017022-18-2

[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanamine

Cat. No.: B3199621
CAS No.: 1017022-18-2
M. Wt: 182.19 g/mol
InChI Key: AWLXCAAXHNSOHI-UHFFFAOYSA-N
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Scientific Research Applications

[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanamine: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety data for “[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanamine” is currently unavailable online . It’s recommended to handle all chemical compounds with appropriate safety measures.

Future Directions

The future directions for the study and application of “[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanamine” would depend on the results of ongoing research. Given its use in proteomics research , it may find applications in the study of proteins and their role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanamine typically involves the reaction of pyrrolidine with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves stringent quality control measures to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanamine: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroethyl ketones, while reduction can produce amines .

Mechanism of Action

The mechanism of action of [1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances its binding affinity and specificity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Properties

IUPAC Name

[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F3N2/c8-7(9,10)5-12-2-1-6(3-11)4-12/h6H,1-5,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLXCAAXHNSOHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001234731
Record name 1-(2,2,2-Trifluoroethyl)-3-pyrrolidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001234731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017022-18-2
Record name 1-(2,2,2-Trifluoroethyl)-3-pyrrolidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017022-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,2,2-Trifluoroethyl)-3-pyrrolidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001234731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanamine
Reactant of Route 2
[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanamine
Reactant of Route 3
[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanamine
Reactant of Route 4
[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanamine
Reactant of Route 5
[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanamine
Reactant of Route 6
[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanamine

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